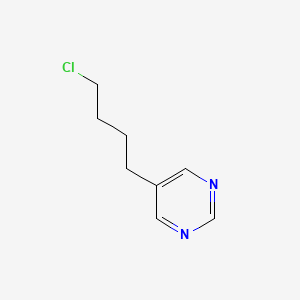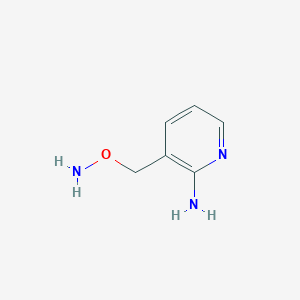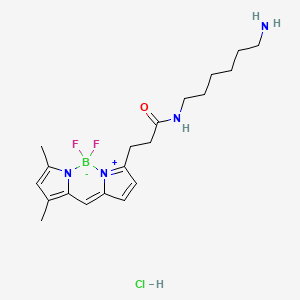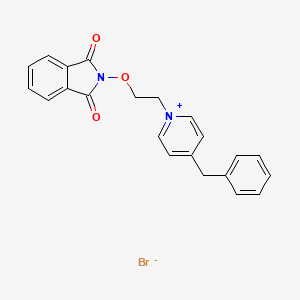
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridinium ion, and an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide typically involves a multi-step process. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a pyridinium salt and a benzyl halide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridinium moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumchloride: Similar structure but with a chloride ion instead of bromide.
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumiodide: Similar structure but with an iodide ion instead of bromide.
Uniqueness
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromide ion may influence its solubility and reactivity compared to its chloride and iodide counterparts.
Eigenschaften
Molekularformel |
C22H19BrN2O3 |
|---|---|
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
2-[2-(4-benzylpyridin-1-ium-1-yl)ethoxy]isoindole-1,3-dione;bromide |
InChI |
InChI=1S/C22H19N2O3.BrH/c25-21-19-8-4-5-9-20(19)22(26)24(21)27-15-14-23-12-10-18(11-13-23)16-17-6-2-1-3-7-17;/h1-13H,14-16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ULIPLXCCDVBVTH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CCON3C(=O)C4=CC=CC=C4C3=O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


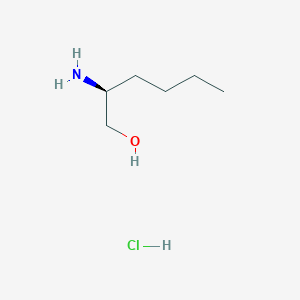
![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)


![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)


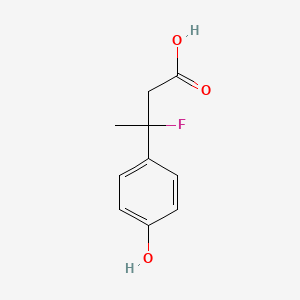
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)
